![molecular formula C17H20N4 B12606419 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- CAS No. 645417-86-3](/img/structure/B12606419.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline derivatives are heterocyclic compounds characterized by fused pyrazole and isoquinoline rings. The compound 3-methyl-5-(1-methyl-4-piperidinyl)-1H-pyrazolo[4,3-c]isoquinoline features a methyl group at position 3 and a 1-methylpiperidin-4-yl substituent at position 3. The piperidinyl group is critical for improving pharmacokinetic properties, such as solubility and receptor binding affinity, while the pyrazole core contributes to metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent like ethylene glycol . The reaction typically requires heating for a few hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their efficiency and high yield. These reactions often utilize readily available starting materials and can be scaled up for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidinyl group and nitrogen atoms in the heterocyclic system serve as nucleophilic sites:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives.
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields acylated products at the piperidinyl nitrogen.
Table 1: Nucleophilic Substitution Conditions
Reagent | Solvent | Catalyst | Product | Yield |
---|---|---|---|---|
CH₃I | DMF | K₂CO₃ | N-Methylpiperidinyl derivative | 72% |
AcCl | CH₂Cl₂ | Pyridine | Acetylated piperidinyl compound | 65% |
Electrophilic Aromatic Substitution
The isoquinoline moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing pyrazole fusion:
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Nitration : Limited reactivity observed with HNO₃/H₂SO₄ at 0°C, yielding mono-nitro derivatives at the isoquinoline C-6 position .
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Sulfonation : Requires fuming H₂SO₄ and elevated temperatures (80°C) for sulfonation at C-8 .
Oxidation and Reduction
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Oxidation : The pyrazole ring resists oxidation, but the isoquinoline moiety undergoes selective oxidation with KMnO₄/H₂O to form 5,6-dihydroxy derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline’s aromatic system to a tetrahydroisoquinoline structure.
Condensation and Cyclization
Key synthetic pathways involve multi-component reactions:
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Pfitzinger Synthesis : Reacts with isatin derivatives under basic conditions to form spiro-fused pyrazoloquinoline systems .
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Two-Component Cyclization : Combines with o-aminobenzaldehydes via acid-catalyzed condensation to yield tricyclic analogs .
Table 2: Cyclization Reaction Outcomes
Starting Material | Conditions | Product | Application |
---|---|---|---|
o-Aminobenzaldehyde | HCl/EtOH, reflux | Tricyclic pyrazoloquinoline | Neuropharmacology studies |
Isatin | NaOH/H₂O, 80°C | Spiro-oxindole derivative | Anticancer screening |
Biological Activity-Driven Modifications
Structural analogs are synthesized to enhance pharmacological properties:
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Ring-Opening Reactions : Treatment with hydrazine cleaves the pyrazole ring, generating 3-(piperidinyl)isoquinoline intermediates for further functionalization.
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C-3, improving receptor affinity.
Comparative Reactivity with Analogous Compounds
The 4-piperidinyl substituent distinctively enhances solubility and steric accessibility compared to other derivatives:
Table 3: Reactivity Comparison
Compound | Nitration Site | Alkylation Rate | Bioactivity Target |
---|---|---|---|
3-Methyl-5-(phenylmethyl) analog | C-8 | Slower | Antimicrobial |
Piperidinyl derivative (target) | C-6 | Faster | Neurotransmitter receptors |
Key Research Findings
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The piperidinyl group increases blood-brain barrier permeability , making this compound a candidate for CNS-targeted therapies.
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Ring-opened derivatives show 10-fold higher antimicrobial activity against Gram-positive bacteria compared to the parent compound.
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Spirocyclic analogs synthesized via Pfitzinger reactions exhibit selective inhibition of kinases (IC₅₀ = 0.8 μM) .
Experimental protocols emphasize chromatographic purification (SiO₂ column, CH₂Cl₂/MeOH) and spectroscopic validation (¹H/¹³C NMR, HRMS) . Future studies should explore photophysical properties and enantioselective synthetic routes.
Scientific Research Applications
Biological Applications
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Anticancer Activity
- Research has indicated that derivatives of pyrazolo[4,3-c]isoquinoline exhibit promising anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit key signaling pathways involved in cancer cell proliferation and metastasis. A notable example includes the inhibition of NFκB-inducing kinase, which is crucial for cancer cell survival and inflammation .
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Neurological Disorders
- The compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has demonstrated the ability to enhance cognitive function and reduce neuronal apoptosis. The mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with dopaminergic pathways .
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-c]isoquinoline derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .
Case Study 2: Neuroprotection
In a preclinical trial assessing the neuroprotective effects of 1H-Pyrazolo[4,3-c]isoquinoline in models of Alzheimer's disease, researchers found that treatment with the compound led to improved memory retention and reduced amyloid plaque formation. The study suggested that this could be attributed to the compound's antioxidant properties and its ability to modulate neuroinflammatory responses .
Research Findings
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Variations: Pyrazolo[4,3-c]isoquinoline vs. Pyrazolo[4,3-c]quinoline: The isoquinoline moiety in the target compound introduces an additional benzene ring compared to quinoline-based derivatives (e.g., compounds 2i and 2m). Pyrazolo[3,4-d]pyrimidines: These lack the fused isoquinoline/quinoline system, reducing planarity and limiting interactions with deep hydrophobic pockets in enzymes like iNOS or COX-2 .
Substituent Effects: Piperidinyl vs. Hydroxyphenyl: The 1-methylpiperidin-4-yl group in the target compound may enhance blood-brain barrier penetration compared to the polar 4-hydroxyphenylamino group in compound 2i . Amino vs. Methyl Groups: The 3-amino substituent in 2i and 2m facilitates hydrogen bonding with iNOS, critical for NO inhibition. In contrast, the 3-methyl group in the target compound may prioritize metabolic stability over direct enzyme interaction .
Biological Activity: Compounds 2i and 2m exhibit submicromolar IC₅₀ values against NO production, attributed to their dual inhibition of iNOS and COX-2 .
Biological Activity
1H-Pyrazolo[4,3-c]isoquinoline, specifically the derivative 3-methyl-5-(1-methyl-4-piperidinyl)-, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article aims to present a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 1H-pyrazolo[4,3-c]isoquinoline derivatives typically involves the reaction of hydrazines with appropriate aldehydes or ketones. For instance, the compound can be synthesized through a modified Pictet-Spengler reaction, which has been optimized for various substituents to enhance biological activity . The structural formula can be represented as follows:
This compound features a pyrazolo ring fused to an isoquinoline structure, providing unique pharmacological properties.
Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]isoquinoline exhibit significant inhibitory activity against various kinases. A notable example is the inhibition of Haspin kinase, which is critical in cell cycle regulation. The IC50 values for selected compounds in this series are summarized in Table 1.
Compound | Haspin IC50 (nM) | Other Kinases IC50 (nM) |
---|---|---|
1b | 57 | CLK1: 221 |
1c | 66 | CDK9: 916 |
3a | 45 | GSK3: 89 |
3b | 100 | CDK5: 100 |
Table 1 illustrates the potency of various derivatives against Haspin and other kinases. The introduction of different substituents at the 4 or 8 positions significantly alters the inhibitory profile, indicating that structural modifications can enhance selectivity and potency .
The mechanism by which these compounds exert their biological effects involves competitive inhibition at the ATP-binding site of kinases. Molecular docking studies have suggested that the pyrazolo[4,3-c]isoquinoline scaffold fits well within these binding sites, facilitating effective inhibition .
Case Study: Haspin Inhibition
A study conducted by researchers at a leading pharmaceutical institute focused on the development of selective Haspin inhibitors derived from pyrazolo[4,3-c]isoquinoline. The study highlighted that compounds with specific substitutions exhibited enhanced selectivity and potency compared to traditional inhibitors. For example, compound 1b showed an IC50 value of 57 nM against Haspin while maintaining low activity against other kinases .
Cellular Studies
Cellular assays have indicated that these compounds not only inhibit kinase activity but also affect cellular processes such as proliferation and apoptosis. For instance, certain derivatives exhibited antiproliferative effects on cancer cell lines with IC50 values in the nanomolar range . This suggests potential applications in cancer therapy.
Properties
CAS No. |
645417-86-3 |
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Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperidin-4-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H20N4/c1-11-15-17(20-19-11)14-6-4-3-5-13(14)16(18-15)12-7-9-21(2)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,19,20) |
InChI Key |
VULUUGXJAZUWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4CCN(CC4)C |
Origin of Product |
United States |
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